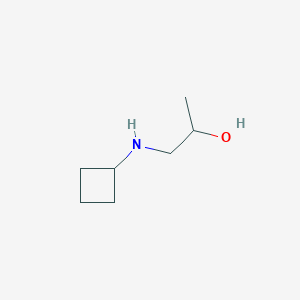
1-(Cyclobutylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylamino)propan-2-ol is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol It is characterized by the presence of a cyclobutylamino group attached to a propan-2-ol backbone
Méthodes De Préparation
The synthesis of 1-(Cyclobutylamino)propan-2-ol typically involves the reaction of cyclobutylamine with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where cyclobutylamine reacts with 2-chloropropanol under basic conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Cyclobutylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Cyclobutylamino)propan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(Cyclobutylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(Cyclobutylamino)propan-2-ol can be compared with other similar compounds such as:
Propan-1-ol: A simple alcohol with a similar backbone but lacking the cyclobutylamino group.
Propan-2-ol:
Cyclobutylamine: A simpler compound with only the cyclobutylamino group and no additional functional groups.
The uniqueness of this compound lies in its combination of the cyclobutylamino group with the propan-2-ol backbone, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
1248723-39-8 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
1-(cyclobutylamino)propan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-6(9)5-8-7-3-2-4-7/h6-9H,2-5H2,1H3 |
Clé InChI |
AXIOIFOROCMGMP-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methyl] methanesulfonate](/img/structure/B15124224.png)
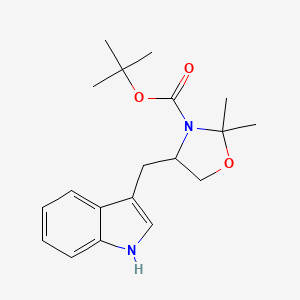
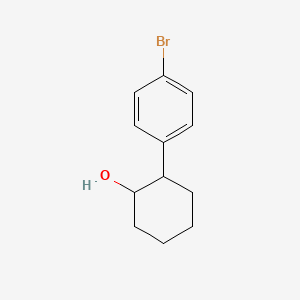

![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
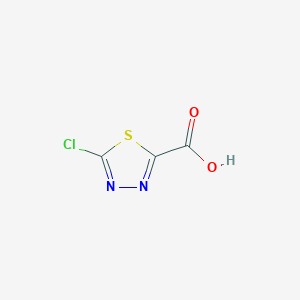
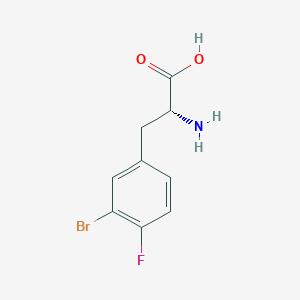
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
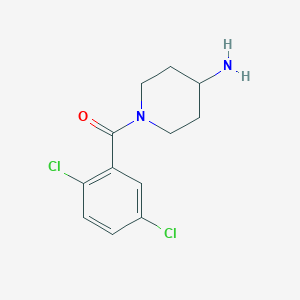

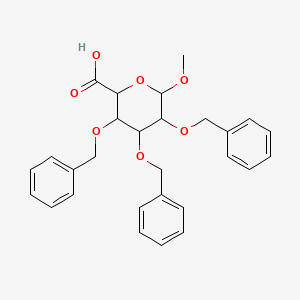
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)


